molecular formula C17H13FN2O4S B2491039 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate CAS No. 896308-38-6

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate

Cat. No. B2491039
CAS RN: 896308-38-6
M. Wt: 360.36
InChI Key: NZGZCIJFJGNTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to the mentioned chemical structure often involves multi-step reactions, starting from basic heterocyclic compounds and involving various functional group transformations. A related synthesis involves the preparation of N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines, which are imidazole ring-modified analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, highlighting the complexity and variety of synthesis routes possible for such compounds (Kelley et al., 1995).

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been elucidated using various spectroscopic techniques. X-ray crystallography provides detailed insights into the spatial arrangement of atoms, crucial for understanding the interaction with biological targets. A study on related compounds, such as 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole, offers insights into their optical properties, indicating the importance of the spatial structure in determining compound behavior (Jiang et al., 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be significantly varied by substituting different functional groups or changing the heterocyclic core. Studies on compounds with similar structures, such as the synthesis and antimicrobial activities of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles, show how modifications can influence their biological activities, demonstrating the chemical versatility and potential applications of these molecules (Bassyouni et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, play a crucial role in the compound's application and handling. These properties are often determined experimentally and can be influenced by minor structural changes. The synthesis and characterization of isostructural compounds with detailed crystallographic analysis provide a foundation for understanding the relationship between structure and physical properties (Kariuki et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are essential for the development of chemical entities with desired biological activities. The exploration of reactions and structure-affinity relationships, as seen in derivatives of 4-(6-iodo-H-imidazo[1,2-a]pyridin-2-yl)-N-dimethylbenzeneamine, illustrates the intricate balance between structural features and chemical properties necessary for high-affinity interactions with biological targets (Cai et al., 2007).

properties

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O4S/c1-20-7-6-19-17(20)25-10-11-8-14(21)15(9-23-11)24-16(22)12-4-2-3-5-13(12)18/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGZCIJFJGNTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.